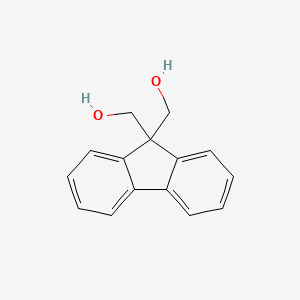

9H-Fluorene-9,9-dimethanol

カタログ番号 B1581499

分子量: 226.27 g/mol

InChIキー: RHBLISBUFROBBC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US07388061B2

Procedure details

To 6.8 g (0.03 mol) 9,9-di(hydroxymethyl)fluorene was added 4.3 ml (0.06 mol) acrylic acid and 30 ml toluene. To the resulting homogenous mixture was added 0.2 ml concentrated sulfuric acid. Then the reaction mixture was heated refluxing for 7 hours, and the water resulted in the reaction process was separated by a water separator. The mixture was cooled to 70° C., neutralized to alkalinity with saturated sodium carbonate solution, and extracted with toluene. The organic phase was washed with saturated saline to neutrality and dried over anhydrous sodium sulfate. The solvent was removed. Purification by column chromatography gave 9,9-bis(acryloyloxymethyl)fluorene as a white solid, and the yield was 35%. m.p. was 73-75° C. 1HNMR: δ (ppm) 4.48(s, 4H, OCH3), 5.85-6.43(m, 6H, H on acryl), 7.32-7.78(m, 8H, ArH)

Yield

35%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]1([CH2:16][OH:17])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.[C:18]([OH:22])(=O)[CH:19]=[CH2:20].[C:23]1([CH3:29])C=CC=C[CH:24]=1.S(=O)(=O)(O)[OH:31]>O>[C:29]([O:1][CH2:2][C:3]1([CH2:16][O:17][C:18](=[O:22])[CH:19]=[CH2:20])[C:15]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)(=[O:31])[CH:23]=[CH2:24]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6.8 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC1(C2=CC=CC=C2C=2C=CC=CC12)CO

|

|

Name

|

|

|

Quantity

|

4.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

0.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the reaction mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxing for 7 hours

|

|

Duration

|

7 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was separated by a water separator

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with saturated saline to neutrality

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous sodium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by column chromatography

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OCC1(C2=CC=CC=C2C=2C=CC=CC12)COC(C=C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 35% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |